5-Ethynyl-1-methyl-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC16538733
Molecular Formula: C5H5N3
Molecular Weight: 107.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N3 |
|---|---|
| Molecular Weight | 107.11 g/mol |
| IUPAC Name | 5-ethynyl-1-methyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3 |
| Standard InChI Key | UVJMGPFHMYNHBV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NC=N1)C#C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a planar 1,2,4-triazole ring with a methyl group at the 1-position and an ethynyl (-C≡CH) group at the 5-position. The IUPAC name is 5-ethynyl-1-methyl-1H-1,2,4-triazole, and its molecular weight is 109.11 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, contributing to the molecule’s linear geometry and enhanced reactivity in π-bond interactions.
Key Structural Features:
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Triazole Ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
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Methyl Group: Enhances solubility in organic solvents and modulates electronic effects.
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Ethynyl Group: Provides a site for click chemistry (e.g., azide-alkyne cycloaddition) and metal-catalyzed coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅N₃ |
| Molecular Weight | 109.11 g/mol |
| IUPAC Name | 5-Ethynyl-1-methyl-1H-1,2,4-triazole |
| SMILES | CN1C(=NC=N1)C#C |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 5-ethynyl-1-methyl-1H-1,2,4-triazole typically involves two key steps: methylation of 1,2,4-triazole followed by ethynylation.
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Methylation:
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Ethynylation:
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Reagents: Ethynyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Conditions: Reaction at 60–80°C for 6–8 hours.
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Mechanism: Nucleophilic substitution at the 5-position of the triazole ring.
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Industrial Production
Scale-up requires optimization of solvent systems, catalysts, and temperature profiles to maximize yield and minimize waste. For example, substituting DMF with recyclable solvents like 2-methyltetrahydrofuran improves sustainability .
Chemical Reactivity and Applications
Reaction Pathways
The ethynyl group enables diverse transformations:
Cycloaddition Reactions
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
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Reacts with azides to form 1,2,3-triazoles, widely used in bioconjugation.
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Conditions: Cu(I) catalyst, room temperature, aqueous/organic solvent mixtures.
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Cross-Coupling Reactions
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Sonogashira Coupling:
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Forms carbon-carbon bonds with aryl halides using palladium catalysts.
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Applications: Synthesis of conjugated polymers for optoelectronics.
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Oxidation and Reduction
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Oxidation: Converts ethynyl to carbonyl groups using KMnO₄.
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Reduction: Hydrogenation over Pd/C yields ethyl derivatives.
Applications in Medicinal Chemistry
Triazole derivatives exhibit antiviral and anticancer activities. For instance:
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Antiviral Activity: Analogues like 1-β-D-ribofuranosyl-3-ethynyl- triazole (ETAR) inhibit hantavirus replication by >90% in vitro.
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Anticancer Potential: Triazoles induce apoptosis in HeLa cells via mitochondrial pathways, outperforming combretastatin A4 in some assays.
Comparative Analysis with Analogues
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 1-Methyl-1H-1,2,4-triazole | Lacks ethynyl group | Limited to electrophilic substitution |
| 5-Ethynyl-1H-1,2,4-triazole | Lacks methyl group; lower solubility | Enhanced click chemistry |
| 4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole | Different triazole isomer; bromine substituent | Suzuki coupling; SNAr reactions |
Industrial and Material Science Applications
Agrochemicals
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Herbicides: Triazole derivatives inhibit plant cytochrome P450 enzymes, disrupting weed growth.
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Fungicides: Target fungal ergosterol biosynthesis (e.g., triadimefon analogues).
Advanced Materials
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Conjugated Polymers: Ethynyl groups enable π-conjugation for organic semiconductors.
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Metal-Organic Frameworks (MOFs): Serve as linkers for constructing porous materials with high surface areas.
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